5-Butoxy-5-oxopentanoate
Description
Contextualization within Organic Synthesis
In the broad field of organic synthesis, 5-Butoxy-5-oxopentanoate and its derivatives are primarily valued as building blocks. chemshuttle.comevitachem.com The presence of two distinct functional groups—a reactive carboxylic acid and a more stable butyl or tert-butyl ester—provides chemists with a strategic advantage. The carboxylic acid can readily participate in reactions such as amidation to form peptide bonds, while the ester group can act as a protecting group for a second carboxylic acid functionality, preventing it from reacting prematurely. This differential reactivity is a cornerstone of modern multi-step synthesis.
One of the most common synthetic routes to a related compound, 5-tert-butoxy-5-oxopentanoic acid, involves the esterification of glutaric anhydride (B1165640) with tert-butanol (B103910). This method provides a straightforward entry to this useful synthetic intermediate.
Contemporary Research Significance and Scope for this compound
The contemporary significance of this compound is most evident in its application in medicinal chemistry and peptide science. chemshuttle.comevitachem.com The pentanoic acid backbone is a common feature in biologically active molecules, and the butoxy group can influence properties such as lipophilicity, which in turn affects a drug's absorption and distribution in the body. chemshuttle.com
Derivatives of this compound are instrumental in the synthesis of unnatural amino acids and peptide mimetics. chemshuttle.com These modified building blocks are used to create peptides with enhanced stability, novel conformations, and specific biological activities. For instance, the incorporation of such structures can lead to the development of enzyme inhibitors or receptor modulators.
Overview of Academic Research Trajectories for this compound
Academic research involving this compound has largely focused on its incorporation into larger, more complex molecules with potential therapeutic applications. This trajectory has seen the compound utilized in the synthesis of a wide range of biologically active agents.
A significant area of research has been its use in the development of peptide-based drugs. chemshuttle.comevitachem.com The ability to introduce the 5-oxopentanoate (B1240814) moiety allows for the creation of peptides with altered pharmacokinetic profiles. Furthermore, its derivatives have been employed in the synthesis of inhibitors for enzymes such as HCV protease, where the tert-butoxy (B1229062) group can enhance metabolic stability. chemshuttle.com Another research avenue explores its use as a linker in the development of PROTACs (Proteolysis Targeting Chimeras), a novel class of drugs designed to degrade specific proteins within a cell. ambeed.com
The versatility of this compound and its derivatives is further highlighted by their use in materials science, for example, in the preparation of self-assembling peptides that can form hierarchical nanostructures. chemshuttle.com
Structure
3D Structure
Properties
CAS No. |
93504-86-0 |
|---|---|
Molecular Formula |
C9H15O4- |
Molecular Weight |
187.21 g/mol |
IUPAC Name |
5-butoxy-5-oxopentanoate |
InChI |
InChI=1S/C9H16O4/c1-2-3-7-13-9(12)6-4-5-8(10)11/h2-7H2,1H3,(H,10,11)/p-1 |
InChI Key |
UGWQNYIVMNOSRS-UHFFFAOYSA-M |
Canonical SMILES |
CCCCOC(=O)CCCC(=O)[O-] |
Origin of Product |
United States |
Synthetic Methodologies for 5 Butoxy 5 Oxopentanoate
Established Synthetic Pathways for 5-Butoxy-5-oxopentanoate
Esterification Reactions for this compound Synthesis
Direct esterification of glutaric acid with butanol represents the most straightforward approach to this compound. This reaction is typically carried out by heating the dicarboxylic acid with butanol in the presence of an acid catalyst. The primary challenge in this method is controlling the selectivity to favor the monoester over the diester, dibutyl glutarate.
The Fischer-Speier esterification, a classic acid-catalyzed esterification method, can be employed. dntb.gov.ua Mineral acids such as sulfuric acid are commonly used as catalysts. researchgate.net The reaction is an equilibrium process, and strategies to drive the reaction towards the monoester include using a specific molar ratio of reactants and controlling the reaction time. One study on the esterification of glutaric acid with 2-ethylhexyl alcohol in the presence of sulfuric acid highlighted that the formation of the monoester follows first-order kinetics. google.com
To enhance the yield of the monoester, a method involving continuous extraction of the product from an aqueous reaction medium has been developed. By reacting a dicarboxylic acid with a monohydric alcohol in an aqueous solution with a strong acid catalyst, the monoester can be selectively removed by a nonpolar solvent as it is formed, thus preventing the formation of the diester. youtube.com
| Method | Reactants | Catalyst | Key Features | Reference |
| Fischer-Speier Esterification | Glutaric acid, Butanol | Sulfuric acid | Equilibrium-driven reaction. dntb.gov.ua | dntb.gov.ua |
| Continuous Extraction | Glutaric acid, Butanol | Strong acid (e.g., H₂SO₄) | Continuous removal of monoester to prevent diester formation. youtube.com | youtube.com |
Multi-step Synthetic Sequences Incorporating this compound Precursors
A highly effective multi-step approach for the selective synthesis of dicarboxylic acid monoesters involves the use of a cyclic anhydride (B1165640) precursor. For this compound, this involves the reaction of glutaric anhydride with butanol. This method offers excellent regioselectivity, as the alcohol attacks the anhydride to open the ring, forming the monoester exclusively. nih.govresearchgate.netnih.govorganic-chemistry.org
The reaction of glutaric anhydride with an alkoxide, such as sodium methoxide, in an anhydrous solvent like ethylene (B1197577) glycol dimethyl ether, has been shown to produce the corresponding monomethyl ester sodium salt in high purity and yield. This salt can then be acidified to yield the free monoester. orgsyn.orgacs.org A similar approach using sodium butoxide would be expected to yield this compound. This method is advantageous as it proceeds under mild conditions and avoids the formation of the diester byproduct. orgsyn.orgacs.org
The general mechanism for the alcoholysis of an acid anhydride involves the nucleophilic attack of the alcohol on one of the carbonyl carbons of the anhydride, leading to the formation of a tetrahedral intermediate. Subsequent collapse of this intermediate results in the formation of the ester and a carboxylate. researchgate.net
Carbonylation Approaches in Related Compound Synthesis Applicable to this compound
While specific examples of the direct synthesis of this compound via carbonylation are not prevalent in the literature, carbonylation reactions represent a powerful tool for the synthesis of carboxylic acids and their derivatives from various starting materials. These methods could potentially be adapted for the synthesis of dicarboxylic acid monoesters.
Palladium-catalyzed carbonylation of unsaturated compounds is a well-established method. For instance, the carbonylation of alkenes and alkynes can lead to carboxylic acid derivatives. youtube.com It is conceivable that a precursor containing both an alcohol and a moiety susceptible to carbonylation could be used to synthesize cyclic esters, which could then be ring-opened to form monoesters.
Another relevant approach is the palladium-catalyzed carboxylation of C-H bonds. Research has demonstrated the direct carboxylation of benzoic and phenylacetic acid derivatives to form dicarboxylic acids using a C-H activation/CO insertion sequence. While this has been applied to aromatic systems, the principles could potentially be extended to aliphatic dicarboxylic acid synthesis.
Furthermore, the carbonylation of allylic alcohols in the presence of formic acid as a carbon monoxide source, catalyzed by palladium, yields β,γ-unsaturated carboxylic acids. orgsyn.org This demonstrates the feasibility of using carbonylation to introduce a carboxylic acid function into a molecule containing a hydroxyl group.
Novel and Emerging Synthetic Routes to this compound
Catalytic Strategies for this compound Production
Emerging synthetic routes are increasingly focused on the use of selective and reusable catalysts to improve the efficiency and sustainability of monoester production.
Homogeneous catalysts offer the advantage of high activity and selectivity under mild reaction conditions. While mineral acids are common homogeneous catalysts for esterification, there is growing interest in organometallic complexes. For example, manganese pincer catalysts have been shown to be effective in the hydrogenation of esters, a related transformation. nih.gov
Transesterification reactions catalyzed by metal alkoxides in the presence of an organic solvent can produce a wide variety of dicarboxylic acid monoesters with high selectivity. google.com This method avoids the high pressures required in some other carbonylation processes and can be an efficient way to introduce different alkoxy groups. google.com
The use of ionic liquids as both solvents and catalysts is another area of interest in homogeneous catalysis. Although not specifically demonstrated for this compound, they have been shown to be effective in other esterification reactions.
| Catalyst Type | Example | Reaction Type | Key Advantages | Reference |
| Metal Alkoxide | Sodium Methoxide | Transesterification | High selectivity for monoester. google.com | google.com |
| Organometallic Complex | Manganese Pincer Catalysts | Ester Hydrogenation (related) | Potential for high activity under mild conditions. nih.gov | nih.gov |
Heterogeneous Catalysis Development
Heterogeneous catalysis offers significant advantages for the synthesis of esters like this compound, primarily due to the ease of catalyst separation from the reaction mixture, which simplifies product purification and allows for catalyst recycling. nih.gov This approach aligns with more sustainable chemical production by reducing waste. google.com
For the esterification of dicarboxylic acids such as glutaric acid with alcohols like butanol, solid acid catalysts are particularly relevant. Ion-exchange resins, such as Amberlyst-35 and Amberlyst-15, have demonstrated effectiveness in catalyzing the esterification of dicarboxylic acids. researchgate.netisites.info These catalysts possess porous structures with sulfonic acid groups that provide active sites for the reaction, functioning similarly to homogeneous acid catalysts but without the separation challenges. isites.info
Studies on the esterification of maleic acid with n-butanol have shown that macroporous ion-exchange resins like Amberlyst 131H+ can exhibit high catalytic performance. isites.info Similarly, in the esterification of glutaric acid with methanol (B129727), the use of Amberlyst-35 in a packed-bed reactor has been investigated, showing that reaction rates increase with temperature. researchgate.net Metal-exchanged montmorillonite (B579905) clays, particularly Al³⁺-montmorillonite, have also been identified as effective heterogeneous catalysts for the esterification of various dicarboxylic acids, offering good to excellent yields under mild conditions. researchgate.net
The general mechanism for acid-catalyzed esterification involves the protonation of the carboxylic acid's carbonyl group, which enhances its electrophilicity. mdpi.com The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the final ester product. mdpi.com
Table 1: Comparison of Heterogeneous Catalysts in Analogous Dicarboxylic Acid Esterification
| Catalyst Type | Dicarboxylic Acid | Alcohol | Key Findings |
| Amberlyst 35 | Glutaric Acid | Methanol | Reaction rate increases with temperature; minor heat effect on equilibrium. researchgate.net |
| Amberlyst 131H+ | Maleic Acid | n-Butanol | Demonstrated the best performance among several ion-exchange resins. isites.info |
| Al³⁺-montmorillonite | Various | Various | Effective catalyst providing high yields under mild conditions; reusable. researchgate.net |
| Zinc(II) salts | Fatty Acids | Long-chain alcohols | Efficient homogeneous catalysis with the potential for heterogeneous recycling. nih.gov |
Biocatalytic Approaches for this compound Synthesis
Biocatalysis, utilizing enzymes as catalysts, presents a highly selective and environmentally benign route for ester synthesis. Lipases are the most commonly employed enzymes for esterification due to their ability to function in non-aqueous environments and their high specificity, which can minimize the formation of byproducts.
The synthesis of esters in solvent-free systems is a significant advantage of biocatalytic methods, contributing to a greener process. mdpi.com Immobilized lipases, such as Novozym® 435 (lipase B from Candida antarctica immobilized on acrylic resin), are widely used because immobilization enhances their stability, reusability, and ease of separation from the reaction medium. This has been successfully demonstrated in the synthesis of various branched-chain esters. mdpi.com
For the synthesis of a glutarate ester like this compound, a lipase (B570770) would catalyze the reaction between glutaric acid and butanol. The reaction proceeds under mild conditions, typically at temperatures between 40°C and 80°C, which reduces energy consumption and the risk of thermal degradation of reactants or products. mdpi.com Research on the biocatalytic synthesis of 2-ethylhexyl 2-methylhexanoate showed that operating at 70-80°C in a solvent-free medium with Novozym® 435 could achieve conversions up to 99%. mdpi.com This highlights the potential for achieving high yields in the biocatalytic production of specialty esters.
The reusability of the biocatalyst is a key factor for industrial viability. Studies have shown that immobilized lipases can be reused for multiple cycles without a significant loss of activity, making the process more cost-effective. mdpi.com
Table 2: Performance of Immobilized Lipase in Analogous Solvent-Free Ester Synthesis
| Enzyme | Substrates | Temperature (°C) | Molar Ratio (Acid:Alcohol) | Conversion (%) |
| Novozym® 435 | 2-methylhexanoic acid & 2-ethylhexanol | 70 | 1:1.1 | 97 |
| Novozym® 435 | 2-methylhexanoic acid & 2-ethylhexanol | 80 | 1:1.2 | 99 |
Data adapted from a study on the synthesis of 2-ethylhexyl 2-methylhexanoate. mdpi.com
Green Chemistry Principles in this compound Synthesis
Green chemistry principles are integral to the modern design of synthetic routes, aiming to reduce waste, minimize energy consumption, and use renewable resources. The synthesis of this compound can be made more sustainable by incorporating these principles.
Solvent-Free Reaction Methodologies
Conducting reactions without the use of organic solvents, or in "solvent-free" conditions, is a core principle of green chemistry. Solvents contribute significantly to the mass and energy intensity of a process and can pose environmental and safety hazards. Their elimination simplifies reactor design, reduces separation costs, and minimizes waste streams.
Biocatalytic esterification is particularly well-suited to solvent-free conditions. mdpi.com The reaction between glutaric acid and butanol can be performed with the liquid substrates themselves acting as the reaction medium. This approach has been successfully applied to the synthesis of various esters using immobilized lipases, achieving high conversions. mdpi.com For instance, the synthesis of 2-ethylhexyl 2-methylhexanoate was effectively carried out without any solvent, demonstrating the industrial potential of this methodology. mdpi.com
Solvent-free conditions can also be applied in conjunction with heterogeneous catalysts, although this may be more challenging depending on the physical state and viscosity of the reactants. The goal is to maximize direct contact between the reactants and the catalyst's active sites without the need for a diluent.
Atom Economy and Reaction Efficiency Considerations
Atom economy is a fundamental metric in green chemistry that measures the efficiency of a chemical reaction in converting the mass of reactants into the desired product. wordpress.com It is calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants, expressed as a percentage. rsc.org
The direct esterification of glutaric acid with butanol to form this compound (assuming the formation of the monoester as the desired product) and water is represented by the following reaction:
C₅H₈O₄ (Glutaric Acid) + C₄H₁₀O (Butanol) → C₉H₁₆O₄ (this compound) + H₂O (Water)
The calculation for the atom economy of this reaction is as follows:
Molecular Weight of Glutaric Acid (C₅H₈O₄): 132.12 g/mol
Molecular Weight of Butanol (C₄H₁₀O): 74.12 g/mol
Molecular Weight of this compound (C₉H₁₆O₄): 188.22 g/mol
Molecular Weight of Water (H₂O): 18.02 g/mol
Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100
Atom Economy (%) = (188.22 / (132.12 + 74.12)) x 100 = (188.22 / 206.24) x 100 ≈ 91.26%
Optimization of Synthetic Parameters for this compound
Reaction Kinetics and Thermodynamic Analysis
Understanding the reaction kinetics and thermodynamics of the esterification of glutaric acid with butanol is crucial for optimizing the synthesis of this compound. Esterification is a reversible equilibrium reaction, and its rate is influenced by factors such as temperature, catalyst concentration, and the molar ratio of reactants. mdpi.comresearchgate.net
Table 3: Kinetic Parameters for Analogous Acid Esterification Reactions
| Reaction | Catalyst | Kinetic Model | Activation Energy (kJ/mol) | Key Observation |
| Acetic Acid + Ethanol | Sulfuric Acid | Power-law | ~20% deviation in non-ideal system | Increasing temperature increases the rate constant. researchgate.net |
| Glutaric Acid + Methanol | Amberlyst 35 | Eley-Rideal (ER) | Not specified | Rate increases with temperature; equilibrium conversion is temperature-independent. researchgate.net |
| Propanoic Acid + Various Alcohols | Not specified | UNIFAC-based | 47.3 - 52.6 | Adsorption of reactants and products affects the reaction rate. |
Thermodynamically, the equilibrium of the reaction can be shifted toward the product side by controlling the reaction conditions. According to Le Chatelier's principle, removing one of the products, typically water, will drive the reaction to completion and increase the yield of the ester. isites.info This is often achieved through methods like azeotropic distillation or the use of a packed-bed reactor. The molar ratio of alcohol to acid is another critical parameter; using an excess of butanol can also shift the equilibrium towards the formation of this compound. isites.info However, an excessive amount of alcohol can complicate downstream separation processes. Therefore, optimizing these parameters is essential for maximizing yield and process efficiency.
Process Efficiency and Scalability Assessments for Academic Synthesis
The efficiency and potential for scalability of synthetic routes to this compound are critically evaluated in academic studies through various metrics, including reaction yield, selectivity, reaction time, catalyst loading, and turnover number. While direct and extensive scalability studies for this specific compound are not widely published, analogous academic studies on the selective mono-esterification of glutaric acid and other dicarboxylic acids provide valuable insights into the factors influencing these parameters.
One of the primary methods for synthesizing this compound is the direct esterification of glutaric acid with butanol. The choice of catalyst plays a pivotal role in dictating the efficiency and selectivity of this reaction. Both homogeneous and heterogeneous catalysts have been investigated for similar transformations.
Enzymatic catalysis offers a highly selective alternative for the synthesis of monoesters. Lipases, in particular, are known for their ability to catalyze esterification reactions under mild conditions, often with high regioselectivity. Academic research into lipase-catalyzed esterification of various acids with alcohols has demonstrated the potential for high yields and selectivities. For example, studies on the synthesis of other esters have shown that optimizing reaction parameters such as temperature, substrate molar ratio, and enzyme loading can lead to near-quantitative yields. A continuous process for lipase-catalyzed reactions has also been shown to increase productivity and enzyme stability, suggesting a viable path for the scalable production of this compound.
The following data tables, compiled from analogous academic studies on selective mono-esterification, illustrate the typical process parameters and efficiencies that could be expected in the synthesis of this compound.
Table 1: Comparison of Catalytic Systems for Monoester Synthesis (Analogous Reactions)
| Catalyst System | Substrates | Molar Ratio (Acid:Alcohol) | Temperature (°C) | Reaction Time (h) | Monoester Yield (%) | Selectivity (%) | Source |
| Amberlyst-15 | Acetic Acid : Butanol | 1:2 | 80 | 5 | ~85 | - | Academic Study |
| Sulfated Zirconia | Acetic Acid : Butanol | 1:2 | 100 | 8 | ~70 | - | Academic Study |
| Immobilized Lipase | Lauric Acid : Butanol | 1:1.4 | 50 | 10 | 96.36 | High | Academic Study |
| Novozym 435 | Dicarboxylic Acid : Alcohol | 1:1 | 60 | 24 | >90 | High | Academic Review |
Note: The data presented is from analogous reactions and serves to provide a comparative context for the potential synthesis of this compound.
Table 2: Process Parameters for a Scalable Lipase-Catalyzed Synthesis (Hypothetical for this compound based on analogous systems)
| Parameter | Value | Justification based on Academic Research |
| Enzyme | Immobilized Candida antarctica Lipase B (Novozym 435) | Known for high efficiency and stability in esterification. |
| Substrates | Glutaric Acid, Butanol | Direct precursors for this compound. |
| Molar Ratio (Glutaric Acid:Butanol) | 1:1 to 1:1.5 | A slight excess of alcohol can shift the equilibrium towards the product without significantly increasing downstream separation costs. |
| Solvent | Solvent-free or minimal non-polar solvent | Green chemistry principles; reduces waste and simplifies purification. |
| Temperature | 50-60 °C | Optimal range for lipase activity and stability, minimizing energy consumption. |
| Reaction Time | 8-24 hours | Dependent on enzyme loading and desired conversion. Continuous processes can reduce effective reaction times. |
| Water Removal | Vacuum or molecular sieves | Crucial for shifting the reaction equilibrium to favor ester formation and achieve high yields. |
| Catalyst Reusability | >10 cycles | Immobilized enzymes demonstrate good operational stability, a key factor for cost-effective scalability. |
| Expected Yield | >95% | High yields are achievable with enzymatic catalysis under optimized conditions. |
| Scalability Assessment | A continuous flow reactor setup would be a promising approach for scalability, offering better control over reaction parameters, higher productivity, and enhanced enzyme stability as demonstrated in similar lipase-catalyzed processes. Further research would be needed to optimize the flow rate, reactor design, and continuous water removal for large-scale production. |
Chemical Reactivity and Transformations of 5 Butoxy 5 Oxopentanoate
Mechanistic Investigations of Derivatization Reactions Involving 5-Butoxy-5-oxopentanoate
The derivatization of this compound can proceed through several mechanistic pathways, primarily involving the hydrolysis of the ester, transesterification, or reactions at the carboxylic acid terminus. Understanding these mechanisms is crucial for controlling reaction outcomes and synthesizing desired products.
Hydrolysis Pathways of the Ester Moiety in this compound
The hydrolysis of the tert-butyl ester in this compound to yield glutaric acid can be achieved under both acidic and basic conditions, with each proceeding via a distinct mechanism.
Under acidic conditions, the hydrolysis of most esters proceeds through a bimolecular acyl-oxygen cleavage mechanism (AAC2). However, due to the presence of the sterically bulky tert-butyl group, which can form a stable tertiary carbocation, the hydrolysis of this compound follows a unimolecular alkyl-oxygen cleavage pathway (AAL1). nih.govchemistrysteps.com The reaction is initiated by protonation of the carbonyl oxygen, followed by the departure of the tert-butanol (B103910) group as a stable tert-butyl carbocation. This carbocation is then captured by water to form tert-butanol. This mechanism is distinct from the typical nucleophilic attack of water at the carbonyl carbon. chemistrysteps.commasterorganicchemistry.com
Base-catalyzed hydrolysis, or saponification, of this compound involves the nucleophilic attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon of the ester. youtube.commasterorganicchemistry.com This results in the formation of a tetrahedral intermediate, which then collapses to expel the tert-butoxide leaving group, forming glutaric acid. The acid is then deprotonated by the basic conditions to form the glutarate salt, driving the reaction to completion. chemistrysteps.commasterorganicchemistry.com This process is generally irreversible. Studies have also explored the use of lithium bromide in combination with tert-butylamine (B42293) and water to facilitate the hydrolysis of esters, including those with tert-butyl groups, suggesting that the lithium ion can activate the carbonyl group towards nucleophilic attack. amelica.org
| Hydrolysis Condition | Key Mechanistic Feature | Typical Reagents |
| Acid-Catalyzed | Unimolecular alkyl-oxygen cleavage (AAL1) due to stable tert-butyl carbocation formation. nih.govchemistrysteps.com | Dilute strong acids (e.g., HCl, H₂SO₄) in excess water. |
| Base-Catalyzed (Saponification) | Nucleophilic acyl substitution (BAC2) followed by irreversible deprotonation of the resulting carboxylic acid. youtube.commasterorganicchemistry.com | Aqueous strong bases (e.g., NaOH, KOH, LiOH). masterorganicchemistry.comnih.gov |
| Amine/Salt Mediated | Believed to involve in situ generation of hydroxide and Lewis acid activation of the carbonyl group by Li⁺. amelica.org | t-BuNH₂/LiBr/H₂O in an alcohol solvent. amelica.org |
Transesterification Processes Involving this compound
Transesterification of the tert-butyl ester of this compound allows for the conversion to other esters, such as methyl or ethyl esters. This reaction can be catalyzed by either acids or bases. masterorganicchemistry.com In an acid-catalyzed transesterification, the carbonyl oxygen is protonated, increasing its electrophilicity. A large excess of the new alcohol then acts as a nucleophile, attacking the carbonyl carbon. masterorganicchemistry.com Following a series of proton transfer steps, the tert-butanol group is eliminated, and deprotonation yields the new ester. libretexts.org
Base-catalyzed transesterification involves the nucleophilic attack of an alkoxide (e.g., methoxide) on the ester carbonyl, forming a tetrahedral intermediate. masterorganicchemistry.com This intermediate then collapses, eliminating the tert-butoxide and forming the new ester. The process is an equilibrium that can be driven towards the desired product by using the corresponding alcohol as the solvent. masterorganicchemistry.com For instance, reacting this compound with methanol (B129727) in the presence of a catalyst would yield methyl 5-oxopentanoate (B1240814). The synthesis of related glutaric acid monoesters has been demonstrated through the alcoholysis of glutaric anhydride (B1165640), a process that shares mechanistic similarities with transesterification. rsc.orgnus.edu.sg
| Transesterification Type | Catalysis | General Mechanism | Key Considerations |
| To a different alkyl ester | Acid | Protonation of carbonyl, nucleophilic attack by new alcohol, elimination of tert-butanol. masterorganicchemistry.comlibretexts.org | Requires a large excess of the new alcohol to drive the equilibrium. |
| To a different alkyl ester | Base | Nucleophilic attack by new alkoxide, formation of tetrahedral intermediate, elimination of tert-butoxide. masterorganicchemistry.com | Equilibrium process; the new alcohol is often used as the solvent. |
Reactions at the Carboxylic Acid Functionality (or its activated forms) of this compound
The terminal carboxylic acid group of this compound can be activated to facilitate reactions with nucleophiles. A common method for activation is the conversion to an acyl chloride. This can be achieved by reacting the carboxylic acid with reagents such as thionyl chloride (SOCl₂). tutorchase.commasterorganicchemistry.comyoutube.com The mechanism involves the attack of the carboxylic acid's hydroxyl group on the sulfur of thionyl chloride, followed by the elimination of a chloride ion and subsequent loss of sulfur dioxide and a proton to form the acyl chloride. Interestingly, it has been shown that tert-butyl esters can be directly and selectively converted to acid chlorides using thionyl chloride, a reaction that does not proceed with other simple alkyl esters like methyl or benzyl (B1604629) esters. organic-chemistry.orgnih.gov This provides a direct route to 5-chloro-5-oxopentanoic acid tert-butyl ester from this compound.
Once activated, for example as an acyl chloride, the compound becomes highly susceptible to nucleophilic acyl substitution, allowing for the synthesis of a wide range of derivatives, including amides and other esters. masterorganicchemistry.com
Formation of Functionalized Derivatives from this compound
The bifunctional nature of this compound makes it a valuable precursor for the synthesis of various functionalized molecules, including amides and alcohols.
Synthesis of Amide Derivatives
Amide derivatives of this compound can be synthesized by coupling the carboxylic acid moiety with a primary or secondary amine. This transformation typically requires the activation of the carboxylic acid to enhance its reactivity towards the amine nucleophile. luxembourg-bio.com
One common strategy involves the use of coupling reagents. Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) can be employed. nih.gov The carboxylic acid reacts with EDC to form a highly reactive O-acylisourea intermediate, which is then attacked by the amine to form the amide bond. The presence of HOBt can further enhance the reaction efficiency by forming an active ester intermediate, which minimizes side reactions. nih.gov Other coupling reagents like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a non-nucleophilic base like triethylamine (B128534) (Et₃N) or N-methylmorpholine are also effective. nih.gov
Alternatively, the carboxylic acid can first be converted to a more reactive derivative, such as an acyl chloride using thionyl chloride (SOCl₂), as discussed in section 3.1.3. tutorchase.commasterorganicchemistry.com The resulting acyl chloride readily reacts with an amine to produce the corresponding amide with high efficiency.
A study detailing the synthesis of L-γ-methyleneglutamic acid amides provides a relevant synthetic route. In this work, a cyclic pyroglutamic acid derivative was opened with lithium hydroxide to yield a carboxylic acid intermediate with a tert-butyl ester, structurally similar to this compound. nih.gov This intermediate was then successfully coupled with various amines using HBTU as the coupling agent to afford a library of amide derivatives in good yields (40-75%). nih.gov
| Amine | Coupling Reagent System | Product |
| Ammonium Chloride | HBTU, Et₃N, N-methylmorpholine | 5-Butoxy-5-oxopentanamide |
| Benzylamine | EDC/HOBt | N-benzyl-5-butoxy-5-oxopentanamide |
| Aniline | SOCl₂ (to form acyl chloride), then amine | N-phenyl-5-butoxy-5-oxopentanamide |
Preparation of Alcohol Derivatives via Reduction Pathways
The two carbonyl groups of this compound, the carboxylic acid and the ester, can be reduced to alcohols. The outcome of the reduction depends on the choice of reducing agent and the reaction conditions.
Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing both carboxylic acids and esters to primary alcohols. masterorganicchemistry.comucalgary.ca Treatment of this compound with a sufficient excess of LiAlH₄ would lead to the reduction of both functional groups, yielding pentane-1,5-diol after an acidic workup. doubtnut.com The mechanism for carboxylic acid reduction involves initial deprotonation by the hydride to form a carboxylate salt and hydrogen gas, followed by reduction of the carboxylate. masterorganicchemistry.com The ester reduction proceeds via nucleophilic addition of a hydride to the carbonyl, elimination of the alkoxide, and further reduction of the intermediate aldehyde. masterorganicchemistry.comucalgary.ca
Chemoselective reduction is also possible. The carboxylic acid group can be selectively reduced in the presence of the ester using borane (B79455) complexes, such as borane-tetrahydrofuran (B86392) (BH₃·THF) or borane-dimethyl sulfide (B99878) (BH₃·SMe₂). nih.govharvard.edu These reagents are known to preferentially reduce carboxylic acids over esters. This would yield tert-butyl 5-hydroxypentanoate (B1236267). Conversely, selective reduction of the ester group in the presence of a carboxylic acid is more challenging. However, reagents like lithium borohydride (B1222165) (LiBH₄) have been shown to selectively reduce esters in the presence of carboxylic acids. harvard.edu This would result in the formation of 5-hydroxypentanoic acid, although this reaction is less common. The use of bulky, less reactive hydride reagents like lithium tri-tert-butoxyaluminum hydride (LiAlH(Ot-Bu)₃) can sometimes allow for the reduction of more reactive carbonyls while leaving less reactive ones, like esters, intact. masterorganicchemistry.com
| Reagent | Functional Group Targeted | Primary Product |
| Lithium Aluminum Hydride (LiAlH₄) | Both Carboxylic Acid and Ester | Pentane-1,5-diol masterorganicchemistry.comdoubtnut.com |
| Borane (BH₃·THF) | Carboxylic Acid | tert-Butyl 5-hydroxypentanoate nih.govharvard.edu |
| Lithium Borohydride (LiBH₄) | Ester (selective over carboxylic acid) | 5-Hydroxypentanoic acid harvard.edu |
Introduction of Halogen Functionalities into this compound Derivatives
The introduction of halogen atoms into derivatives of this compound is a key transformation for creating intermediates used in the synthesis of more complex molecules, such as pharmaceuticals and specialty polymers. molport.com While direct halogenation of this compound itself is not extensively detailed in the literature, several established methods applied to its structural analogs, such as glutaric acid and other esters, provide clear pathways for these modifications. These methods primarily involve either substitution on the aliphatic backbone or decarboxylative halogenation. nih.govacs.org
One significant approach is the halogenation at the α-carbon (the carbon adjacent to the carbonyl group). A documented example involves the synthesis of 5-(Benzyloxy)-2-bromo-5-oxopentanoic acid, a close analog of the butyl ester. googleapis.com In this process, the corresponding amino acid precursor, 2-Amino-5-(benzyloxy)-5-oxopentanoic acid, is treated with potassium bromide and sodium nitrite (B80452) in a chilled hydrobromic acid solution to yield the α-bromo derivative. googleapis.com This Sandmeyer-type reaction provides a reliable method for introducing bromine at the C-2 position.
Another strategy involves the direct halogenation of the glutaric acid backbone. For instance, the bromination of β,β-dimethyl-glutaric acid monomethyl ester has been achieved by first converting the carboxylic acid to an acid chloride using thionyl chloride, followed by the addition of bromine under reflux. google.com This suggests a viable route for the di-halogenation of the aliphatic chain of this compound derivatives.
Decarboxylative halogenation, or halodecarboxylation, represents a third pathway, converting the carboxylic acid group into a halide. nih.govacs.org The Hunsdiecker reaction and its modifications, such as the Cristol–Firth modification using red mercuric oxide and bromine, are classic examples. nih.gov When applied to glutaric acid, these reactions can yield di-halogenated products like 1,3-dibromopropane, although yields may be modest and side reactions, such as radical bromination of the aliphatic chain, can occur, especially in the presence of light. nih.govacs.org
These halogenation techniques are crucial for generating versatile building blocks. The resulting halogenated compounds can serve as precursors for introducing other functional groups or for use in cross-coupling reactions. molport.comresearchgate.net
Table 1: Summary of Halogenation Methods for this compound and Related Compounds
| Method | Reagents | Position of Halogenation | Product Type | Reference |
| Sandmeyer-type Reaction | KBr, NaNO₂, HBr | α-carbon (C-2) | α-Bromo ester | googleapis.com |
| Direct Bromination | 1. Thionyl Chloride2. Bromine (Br₂) | Aliphatic Chain | Bromo-substituted ester | google.com |
| Cristol-Firth Modification | Red Mercuric Oxide (HgO), Br₂ | Decarboxylative | Alkyl Dihalide | nih.govacs.org |
Polymerization and Oligomerization Studies Involving this compound as a Monomer or Intermediate
This compound and its derivatives, particularly those functionalized with amino or other reactive groups, are valuable as monomers and intermediates in the synthesis of advanced polymers. chemshuttle.comambeed.com These monomers are typically employed to create functional materials with specific biological or material science applications, such as self-assembling peptides, drug delivery systems, and high-performance polymers, rather than commodity plastics. chemshuttle.comrsc.org The ester and carboxylic acid groups provide handles for further chemical modification or for influencing the physical properties of the resulting macromolecule.
Monomer Reactivity and Polymerization Kinetics
The reactivity of monomers derived from 5-alkoxy-5-oxopentanoic acid structures is highly dependent on the nature of the polymerizable group attached to the molecule. A notable example is the synthesis of a vinylic monomer, 5-(2-(acryloyloxy)ethyl) 1-(tert-butyl) (tertbutoxycarbonyl)glutamate, from a protected glutamic acid derivative. researchgate.net This monomer has been successfully polymerized using Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization, a controlled radical polymerization technique. researchgate.net
Studies of this RAFT polymerization revealed linear pseudo-first-order kinetics, which is a hallmark of a controlled or "living" polymerization process. researchgate.net This indicates that the concentration of active polymer chains remains constant throughout the reaction, allowing for the synthesis of polymers with predictable molecular weights and low dispersity. researchgate.net
The relative reactivity of different monomers in a copolymerization is quantified by monomer reactivity ratios (r1 and r2). kpi.ua These ratios are determined using methods like the Fineman-Ross or Kelen-Tüdős analysis of copolymerization data at low conversion. kpi.ua For polymerizations carried to higher conversions, more advanced computational methods are required to obtain accurate reactivity ratios. kpi.ua While specific reactivity ratios for this compound-derived monomers are not widely published, the successful synthesis of block copolymers implies a controlled incorporation of the monomer units. researchgate.net
Table 2: Polymerization Kinetics of a Monomer Derived from a 5-tert-butoxy-5-oxopentanoic acid analog
| Polymerization Method | Monomer | Key Kinetic Findings | Significance | Reference |
| RAFT | 5-(2-(acryloyloxy)ethyl) 1-(tert-butyl) (tertbutoxycarbonyl)glutamate | Linear pseudo-first-order kinetics; Molecular weight increases linearly with conversion. | Indicates a controlled polymerization process, enabling precise control over polymer architecture. | researchgate.net |
Copolymerization Strategies and Architectures
Copolymerization significantly expands the range of materials that can be produced from this compound derivatives. By combining these functional monomers with other monomers, polymers with tailored properties and complex architectures can be achieved.
A key strategy is the synthesis of block copolymers. For example, a well-defined polymer made from a Boc-protected amino acid-based methacrylate (B99206) monomer was used as a macro-chain transfer agent (macro-CTA) for the subsequent RAFT polymerization of methyl methacrylate. researchgate.net This sequential polymerization resulted in the formation of a di-block copolymer with distinct segments derived from each monomer. researchgate.net
Another advanced application is in the creation of functional biomaterials. Derivatives of 5-tert-butoxy-5-oxopentanoic acid have been incorporated into peptide nucleic acid (PNA) aldehydes, which then undergo DNA-templated polymerization. acs.org This strategy allows for the synthesis of sequence-specific polymers with side chains derived from the glutamic acid structure. acs.org Furthermore, macromolecular MRI contrast agents have been developed by synthesizing gadolinium(III) complexes bearing polymerizable methacrylamide (B166291) groups. rsc.org These functional monomers can be copolymerized to produce linear or hyperbranched polymer architectures with enhanced relaxivity. rsc.org
Table 3: Copolymerization Strategies and Resulting Architectures
| Strategy | Monomers | Resulting Architecture | Application | Reference |
| Sequential RAFT Polymerization | 1. Boc-L-alanine methacryloyloxyethyl ester2. Methyl methacrylate | Di-block Copolymer | pH-Responsive Materials | researchgate.net |
| DNA-Templated Polymerization | PNA aldehyde building blocks with functional side chains | Sequence-Defined Polymers | Biomaterials | acs.org |
| RAFT Polymerization of Functional Monomers | Gd(III) complexes with one or two methacrylamide groups | Linear or Hyperbranched Polymers | MRI Contrast Agents | rsc.org |
Control over Macromolecular Structure and Topology
Modern polymer chemistry offers powerful tools to control the size, composition, and topology (e.g., linear, branched, star-shaped) of polymers. These controlled polymerization techniques are particularly important when using functional monomers like derivatives of this compound to create materials with precisely defined properties.
Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization has proven to be a highly effective method for this purpose. rsc.orgresearchgate.net By using a RAFT agent, polymerizations of methacrylate and methacrylamide monomers derived from amino-functionalized 5-alkoxy-5-oxopentanoic acids can be precisely controlled. rsc.orgresearchgate.net This control leads to polymers with predictable number-average molecular weights and narrow molecular weight distributions (low Ð), meaning the polymer chains are of a very similar size. researchgate.net
The versatility of this approach allows for the deliberate design of polymer topology. For instance, in the synthesis of macromolecular MRI contrast agents, a Gd(III)-based monomer with a single polymerizable group was used to create linear polymers. rsc.org In contrast, a similar Gd(III) complex designed as a crosslinker with two polymerizable groups was used to synthesize hyperbranched polymers. rsc.org This demonstrates a high degree of control over the final macromolecular structure, which in turn influences the material's properties, such as the relaxivity of the MRI contrast agent. rsc.org
Table 4: Methods for Controlling Macromolecular Structure and Topology
| Control Method | Key Feature | Resulting Topology | Outcome | Reference |
| RAFT Polymerization | Use of a chain transfer agent (e.g., CDP) | Linear, Di-block | Controlled molecular weight, narrow molecular weight distribution (low Ð). | researchgate.net |
| RAFT Polymerization | Use of monomers with one polymerizable group | Linear | Well-defined linear polymers with functional pendants. | rsc.org |
| RAFT Polymerization | Use of monomers with two polymerizable groups (crosslinkers) | Hyperbranched | Controlled formation of branched and crosslinked structures. | rsc.org |
Mechanistic Insights into Reactions Involving 5 Butoxy 5 Oxopentanoate
Elucidation of Reaction Pathways for 5-Butoxy-5-oxopentanoate Transformations
The transformations of this compound, like those of other esters, are governed by the electrophilic nature of the carbonyl carbon. Nucleophilic attack at this site initiates a cascade of events that can lead to a variety of products. The primary reaction pathway for esters is nucleophilic acyl substitution. ucalgary.calibretexts.org
Common transformations for this compound would include hydrolysis, transesterification, and amidation. In hydrolysis, the ester reacts with water, typically in the presence of an acid or base catalyst, to yield glutaric acid and butanol. chemguide.co.uklibretexts.org Transesterification involves the reaction with another alcohol to exchange the butoxy group. Amidation would occur through a reaction with an amine to form an amide.
The progression of a chemical reaction from reactants to products proceeds through a high-energy state known as the transition state. The analysis of this transient species is crucial for understanding reaction rates and mechanisms. For reactions of this compound, such as hydrolysis, the transition state is thought to be a tetrahedral species. nih.gov
Computational studies and kinetic isotope effects are powerful tools for probing the structure of transition states. nih.govarkat-usa.org For instance, in the acid-catalyzed hydrolysis of esters, the transition state for the formation of the tetrahedral intermediate is the rate-determining step. researchgate.net The acidity of this transition-state complex can be influenced by the electronic effects of substituents in both the acyl and alkyl portions of the ester. arkat-usa.orgresearchgate.net Electron-withdrawing groups tend to increase the acidity of the transition-state complex. arkat-usa.org
Table 1: Calculated Activation Energies for the Hydrolysis of Glutarate Esters
| Reaction | Catalyst | Activation Energy (kJ/mol) |
| Hydrolysis | Acid | 45-65 |
| Hydrolysis | Base | 35-55 |
Note: The data presented are representative values for glutarate esters and are intended to be illustrative.
In the course of a chemical reaction, short-lived species known as intermediates may be formed. For nucleophilic acyl substitution reactions of this compound, the key intermediate is a tetrahedral intermediate. wikipedia.org This intermediate is formed when a nucleophile attacks the carbonyl carbon, causing a change in hybridization from sp2 to sp3.
The stability of this tetrahedral intermediate is a critical factor in determining the reaction outcome. It is generally a transient species, but its existence has been supported by various experimental and computational studies. wikipedia.orgjove.com The collapse of this intermediate, with the expulsion of a leaving group (in this case, the butoxide ion or a protonated form), leads to the final products. ucalgary.ca
Role of Catalysis in this compound Transformations
Catalysis plays a pivotal role in accelerating the transformations of this compound. Both acid and base catalysis are commonly employed to enhance the rate of nucleophilic acyl substitution reactions. chemguide.co.uklibretexts.org
In acid catalysis, the protonation of the carbonyl oxygen makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack. youtube.com In base catalysis, the nucleophile is deprotonated to increase its nucleophilicity, or the base itself acts as the nucleophile. masterorganicchemistry.com
The design of catalysts for specific transformations of dicarboxylic acid esters like this compound is an active area of research. A key challenge is achieving site-selectivity, where one ester group reacts preferentially over the other.
For instance, palladium catalysts with specific quinoline-pyridone ligands have been developed for the site-selective monolactonization of dicarboxylic acids. researchgate.net The chelate ring size of the ligand was found to be a crucial factor in controlling whether β- or γ-methylene C–H activation occurred, leading to the formation of different lactones. researchgate.net While this applies to C-H activation rather than direct ester transformation, it highlights the principle of rational ligand design for selectivity. For transformations of this compound, catalyst design could focus on enzymes or other chiral catalysts to achieve enantioselective reactions.
Catalyst deactivation is a significant concern in industrial processes. For reactions involving this compound, several deactivation mechanisms can be envisaged. In acid-catalyzed reactions, the accumulation of byproducts could neutralize the acid catalyst.
In heterogeneous catalysis, such as the use of solid acid catalysts like niobium pentoxide (Nb2O5) for the synthesis of diamides from dicarboxylic acids, the catalyst can be deactivated by the product amide or by water produced during the reaction. nih.gov However, some catalysts, like Nb2O5, have been shown to be tolerant to water and basic products, allowing for their reuse. nih.gov Understanding these deactivation pathways is crucial for optimizing reaction conditions and catalyst longevity.
Stereochemical Aspects of Reactions Involving this compound
While this compound itself is not chiral, reactions involving this molecule can have significant stereochemical implications. If the reaction introduces a chiral center, the stereochemical outcome becomes a critical aspect of the transformation.
Enzymatic catalysis is a powerful tool for achieving high stereoselectivity in ester transformations. Pig-liver esterase (PLE), for example, is widely used for the asymmetric hydrolysis of glutarate esters. wikipedia.org This enzyme can selectively hydrolyze one of two enantiotopic ester groups, leading to a chiral monoester product with high enantiomeric excess. wikipedia.org The stereochemical preference of the enzyme can sometimes be predicted by active-site models and can even be reversed by changing the size of the alkyl substituent on the ester. wikipedia.org Such enzymatic approaches could be applied to prochiral derivatives of this compound to generate valuable chiral building blocks.
Table 2: Enantioselectivity in the Enzymatic Hydrolysis of Prochiral Glutarates
| Substrate | Enzyme | Product Configuration | Enantiomeric Excess (%) |
| Dimethyl 3-methylglutarate | Pig Liver Esterase | (R)-monoester | >95 |
| Diethyl 3-phenylglutarate | Pig Liver Esterase | (S)-monoester | >90 |
Note: This table provides representative data for the enzymatic hydrolysis of related glutarate esters to illustrate the principles of stereoselective transformations.
Diastereoselectivity Studies in Complex Syntheses
The control of diastereoselectivity is paramount when creating multiple stereocenters in a single molecule. In the context of this compound, this is often achieved by employing chiral auxiliaries. These are chiral molecules that are temporarily attached to the substrate, directing the stereochemical course of a reaction before being cleaved to afford the desired product.
Drawing parallels from studies on related glutarimide (B196013) systems, we can explore the potential for diastereoselective reactions of this compound derivatives. For instance, the attachment of a chiral oxazolidinone auxiliary to the free carboxylic acid end of this compound would generate a chiral imide. The enolate of this imide can then undergo diastereoselective reactions, such as aldol (B89426) or Mannich reactions.
The stereochemical outcome of these reactions is dictated by the formation of a rigid, chelated transition state involving the metal enolate and the chiral auxiliary. The bulky substituent on the auxiliary effectively shields one face of the enolate, forcing the electrophile to approach from the less hindered face. This leads to the preferential formation of one diastereomer over the other.
For example, the boron enolate of a glutarimide bearing a valine-derived oxazolidinone auxiliary has been shown to react with aldehydes with excellent diastereoselectivity. nih.gov The choice of base used to form the enolate can even influence which diastereomer is formed, offering a powerful tool for synthetic chemists. A similar strategy could be envisioned for a this compound derivative, as illustrated in the hypothetical reaction scheme below.
Hypothetical Diastereoselective Aldol Reaction:
The expected diastereoselectivities for such reactions, based on analogous systems, are often very high, as summarized in the table below.
| Electrophile (Aldehyde) | Chiral Auxiliary | Diastereomeric Ratio (syn:anti) | Reference |
| Benzaldehyde | (S)-4-isopropyl-2-oxazolidinone | >95:5 | nih.gov |
| Isobutyraldehyde | (S)-4-isopropyl-2-oxazolidinone | >95:5 | nih.gov |
| Cinnamaldehyde | (S)-4-isopropyl-2-oxazolidinone | >95:5 | nih.gov |
This table presents data from analogous glutarimide systems to illustrate the potential diastereoselectivity achievable with chiral auxiliary-controlled reactions.
Similarly, diastereoselective Mannich reactions of glutarimides with activated imines have been reported to proceed with good to excellent chemical yields and stereoselectivity. nih.gov This approach could be adapted to derivatives of this compound for the stereocontrolled synthesis of β-amino acid precursors.
Enantioselective Transformations of Chiral Derivatives
Enantioselective transformations aim to create a single enantiomer of a chiral molecule. For derivatives of this compound, enzymatic reactions offer a powerful and highly selective method for achieving this. Lipases, in particular, are widely used for the kinetic resolution of racemic esters.
A relevant example is the enzyme-mediated enantioselective hydrolysis of dicarboxylic acid diesters. In a study involving bis(1-phenylethyl) glutarate, which shares the glutarate backbone with this compound, the lipase (B570770) from Candida antarctica (Novozym 435) was found to selectively hydrolyze one enantiomer of the diester. scirp.org This enzymatic process yields an optically active alcohol and the unreacted, enantiomerically enriched diester.
This principle can be extended to a chiral derivative of this compound. For instance, if the butyl group were replaced with a racemic secondary alcohol, enzymatic hydrolysis could selectively cleave the ester linkage of one enantiomer, leading to a kinetic resolution. The unreacted ester and the resulting chiral alcohol could then be separated, providing access to both enantiomers of the starting alcohol.
The efficiency of such enzymatic resolutions is typically high, with excellent enantioselectivities often being achieved. The table below summarizes typical results for the enantioselective hydrolysis of a glutarate diester, which serves as a model for the potential transformations of chiral 5-alkoxy-5-oxopentanoate derivatives.
| Substrate | Enzyme | Conversion (%) | Enantiomeric Excess (ee) of Remaining Ester | Reference |
| bis(1-phenylethyl) glutarate | Novozym 435 | ~50 | >99% | scirp.org |
| bis(sec-butyl) glutarate | Novozym 435 | ~50 | >98% | scirp.org |
| bis(1-phenylpropyl) glutarate | Novozym 435 | ~50 | >99% | scirp.org |
This table presents data from the enzymatic resolution of related glutarate diesters, demonstrating the potential for high enantioselectivity in transformations of chiral derivatives.
Advanced Analytical Methodologies in 5 Butoxy 5 Oxopentanoate Research
Spectroscopic Techniques for Structural Elucidation of Reaction Products and Derivatives
Spectroscopic methods are fundamental in identifying the precise molecular structure of 5-butoxy-5-oxopentanoate and its derivatives. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Vibrational Spectroscopy (FTIR, Raman) provide complementary information to build a complete picture of the molecular architecture.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the carbon-hydrogen framework of a molecule. For derivatives of this compound, ¹H and ¹³C NMR are routinely used to confirm structures.
In ¹H NMR, the chemical shift (δ), splitting pattern (multiplicity), and integration of the signals provide detailed information about the electronic environment and connectivity of protons. For instance, in the related compound (S)-5-(tert-butoxy)-4-((tert-butoxycarbonyl)amino)-5-oxopentanoic acid, the protons are assigned specific shifts that confirm the presence of the tert-butoxy (B1229062) and pentanoic acid backbone. chemicalbook.com
¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, allowing for the confirmation of the total number of carbon atoms and their functional group identity (e.g., carbonyl, alkyl).
Table 1: Representative ¹H NMR Spectral Data for a 5-(tert-butoxy)-5-oxopentanoate Derivative (Data based on (S)-5-(tert-butoxy)-4-((tert-butoxycarbonyl)amino)-5-oxopentanoic acid in CDCl₃) chemicalbook.com
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 5.16 | d | 1H | NH |
| 4.29-4.15 | m | 1H | CH (C4) |
| 2.53-2.33 | m | 2H | CH₂ (C2) |
| 2.21-2.11 | m | 1H | CH (C3) |
| 1.99-1.84 | m | 1H | CH (C3) |
| 1.50-1.39 | m | 18H | tert-butyl (Boc and ester) |
Advanced NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed to establish the connectivity between protons and carbons, further solidifying the structural assignment of novel derivatives.
High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS) for Mechanistic Studies
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. This is crucial for confirming the identity of newly synthesized compounds. For example, the synthesis of various derivatives of glutamic acid, which share a structural similarity with 5-oxopentanoic acid, routinely uses HRMS to confirm that the mass of the product matches the calculated value to within a few parts per million.
Tandem Mass Spectrometry (MS/MS) is a powerful technique for structural elucidation, particularly for complex molecules or for analyzing components within a mixture. In an MS/MS experiment, a specific ion (the parent ion) is selected, fragmented, and the resulting fragment ions (daughter ions) are analyzed. This fragmentation pattern provides a structural fingerprint of the molecule. For instance, in the analysis of dicarboxylic acid butyl esters, the fragmentation patterns can be used to distinguish between isomers and identify the specific structure. google.com This technique is invaluable for studying reaction mechanisms, where it can be used to identify transient intermediates and byproducts, providing insight into the reaction pathway.
Table 2: Illustrative Mass Spectrometry Data for a Related Ester (Data for Butyl pentanoate, Electron Ionization) nist.gov
| m/z (mass-to-charge ratio) | Interpretation |
| 158 | Molecular Ion [M]⁺ |
| 115 | [M - C₃H₇]⁺ |
| 103 | [M - C₄H₉O]⁺ |
| 85 | [C₅H₉O]⁺ |
| 57 | [C₄H₉]⁺ (Butyl cation) |
Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis in Synthesized Materials
Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups present in a molecule. These techniques measure the vibrational frequencies of chemical bonds.
FTIR spectroscopy is particularly useful for identifying polar bonds. For this compound and its derivatives, FTIR is used to confirm the presence of the key functional groups: the ester and carboxylic acid. The C=O (carbonyl) stretch of the ester typically appears in the region of 1735-1750 cm⁻¹, while the carbonyl of the carboxylic acid appears around 1700-1725 cm⁻¹. The broad O-H stretch of the carboxylic acid is also a key diagnostic peak, appearing between 2500-3300 cm⁻¹. nih.gov
Raman spectroscopy is complementary to FTIR and is particularly sensitive to non-polar bonds and symmetric vibrations. While less commonly reported for this specific compound, it can provide valuable information about the carbon backbone and can be used for in-situ reaction monitoring, especially in aqueous media.
Table 3: Typical FTIR Absorption Frequencies for this compound Functional Groups
| Frequency Range (cm⁻¹) | Bond | Functional Group |
| 2500-3300 | O-H stretch (broad) | Carboxylic Acid |
| 2850-2960 | C-H stretch | Alkyl |
| 1735-1750 | C=O stretch | Ester |
| 1700-1725 | C=O stretch | Carboxylic Acid |
| 1000-1300 | C-O stretch | Ester, Carboxylic Acid |
Chromatographic Separations in Complex Reaction Mixtures and Product Purification
Chromatography is an indispensable tool for separating this compound from starting materials, reagents, and byproducts in a reaction mixture, as well as for verifying its purity.
Gas Chromatography (GC) Applications for Volatile Components
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. While this compound itself may have limited volatility due to the carboxylic acid group, it can be readily analyzed after a derivatization step. Esterification of the free carboxylic acid group, for example, would yield a more volatile diester.
Research on the analysis of dicarboxylic acids in various media often employs GC following butylation (conversion to butyl esters). nih.govnih.govasm.org This methodology is directly applicable to the analysis of reaction mixtures where glutaric acid (the parent dicarboxylic acid) is a starting material. The butylated sample is injected into the GC, where components are separated based on their boiling points and interaction with the stationary phase. A flame ionization detector (FID) is commonly used for quantification. Temperature programming, where the column temperature is gradually increased, allows for the separation of a wide range of components in a single run. nih.gov
Liquid Chromatography (LC) Techniques for Non-volatile Species
For non-volatile or thermally sensitive compounds, Liquid Chromatography (LC) is the separation method of choice. High-Performance Liquid Chromatography (HPLC) and Medium-Pressure Liquid Chromatography (MPLC) are routinely used for both the analysis and purification of derivatives of this compound.
In the synthesis of various peptide and complex organic molecules, purification is often achieved using flash chromatography or preparative HPLC on a C18 (reversed-phase) column. ambeed.comrsc.org A solvent gradient, typically involving water and a more organic solvent like acetonitrile (B52724) or methanol (B129727), is used to elute the components from the column based on their polarity. The purity of the collected fractions can then be assessed using analytical HPLC, often coupled with a mass spectrometer (LC-MS) for definitive identification. medchemexpress.comgoogle.com This ensures that the final product is free of impurities, which is critical for subsequent research applications.
X-ray Diffraction Studies for Crystalline Derivatives and Polymer Structures
While the principles of X-ray diffraction are widely applied in chemical and polymer sciences to elucidate crystal structures, determine molecular packing, and analyze crystallinity, specific studies focusing on this compound have not been identified in the searched resources.
Research in related areas offers insights into how such studies might be conducted and the nature of the expected findings:
Crystalline Derivatives of Related Compounds:
For a hypothetical crystalline derivative of this compound, one would expect to obtain similar crystallographic data. Below is a representative, though hypothetical, structure for a data table that would be generated from such an analysis.
Hypothetical Crystallographic Data Table for a this compound Derivative
| Parameter | Hypothetical Value |
|---|---|
| Empirical Formula | C9H15O4X (X=counter-ion) |
| Formula Weight | Varies |
| Crystal System | e.g., Monoclinic |
| Space Group | e.g., P2₁/c |
| a (Å) | e.g., 10.123 |
| b (Å) | e.g., 8.456 |
| c (Å) | e.g., 12.789 |
| α (°) | 90 |
| β (°) | e.g., 105.4 |
| γ (°) | 90 |
| Volume (ų) | e.g., 1056.7 |
| Z (molecules/cell) | 4 |
| Calculated Density (g/cm³) | e.g., 1.25 |
| R-factor | < 0.05 |
Note: This table is for illustrative purposes only and does not represent actual experimental data for this compound.
Polymer Structures:
In the realm of polymers, X-ray diffraction is a crucial technique to determine the degree of crystallinity and the arrangement of polymer chains in the solid state. For polyesters, which would be the class of polymer derived from this compound (as a monomer in conjunction with a diol), X-ray diffraction patterns typically show a combination of sharp peaks (from crystalline regions) and a broad halo (from amorphous regions). researchgate.net
Studies on related poly(alkylene dicarboxylate)s, such as poly(nonamethylene pimelate) and poly(nonamethylene azelate), have utilized X-ray diffraction of oriented fibers and electron diffraction of single crystals to determine their unit cell parameters and chain conformations. researchgate.net For example, these polyesters were found to have an orthorhombic crystal system with the polymer chains in an all-trans conformation. researchgate.net The analysis of the diffraction patterns provides information on the lamellar thickness and the arrangement of crystalline and amorphous domains. researchgate.netacs.org
Should a polymer of this compound be synthesized and analyzed, one would expect X-ray diffraction studies to yield similar insights into its solid-state morphology. A data table summarizing such findings would typically include the following parameters.
Hypothetical X-ray Diffraction Data for a Polymer of this compound
| Parameter | Hypothetical Value |
|---|---|
| Polymer Name | e.g., Poly(ethylene this compound) |
| Crystal System | e.g., Triclinic or Orthorhombic |
| Unit Cell Parameters (Å) | a, b, c, α, β, γ |
| Crystalline Peaks (2θ) | e.g., 21.5°, 22.3°, 24.1° |
| Degree of Crystallinity (%) | Varies depending on synthesis and processing |
| Crystal Density (g/cm³) | Calculated from unit cell |
| Amorphous Halo (2θ) | e.g., Centered around 19.5° |
Note: This table is for illustrative purposes only and is not based on experimental data.
Computational and Theoretical Studies of 5 Butoxy 5 Oxopentanoate
Quantum Chemical Calculations for 5-Butoxy-5-oxopentanoate and its Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in investigating the fundamental properties of molecules. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a chemical system.
The electronic structure of this compound governs its stability, reactivity, and spectroscopic properties. DFT calculations can be employed to optimize the molecule's geometry and compute a variety of electronic descriptors.
Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. For this compound, the HOMO is expected to be localized around the oxygen atoms of the carboxylate and ester groups, which are regions of high electron density. The LUMO would likely be centered on the antibonding π* orbitals of the carbonyl groups, indicating these sites are susceptible to nucleophilic attack. The HOMO-LUMO energy gap is a key indicator of chemical stability.
Electrostatic Potential (ESP): An ESP map would visualize the charge distribution across the molecule. Negative potential (red/yellow) would be concentrated on the electronegative oxygen atoms of the carbonyls, while the hydrogen atoms of the carboxylic acid and the alkyl chains would exhibit positive potential (blue). This highlights the sites for electrophilic and nucleophilic interactions, respectively.
Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of bonding and orbital interactions. nih.govmpg.de For this compound, this analysis can quantify the delocalization of electron density, such as the hyperconjugative interactions between the lone pairs of the ester oxygen and the antibonding orbital of the carbonyl group (n → π*), which contributes to the stability of the ester linkage. nih.gov
| Property | Calculated Value (Hypothetical) | Significance |
|---|---|---|
| HOMO Energy | -6.8 eV | Indicates the energy of the outermost electrons; related to the ability to donate electrons. |
| LUMO Energy | -0.5 eV | Indicates the energy of the lowest unoccupied orbital; related to the ability to accept electrons. |
| HOMO-LUMO Gap | 6.3 eV | Correlates with chemical stability and low reactivity. |
| Dipole Moment | 2.5 D | Quantifies the overall polarity of the molecule, influencing solubility and intermolecular forces. |
| NBO Charge on Ester C=O Carbon | +0.75 e | Shows a strong positive charge, making it a primary site for nucleophilic attack. |
| NBO Charge on Acid C=O Oxygen | -0.68 e | Shows a strong negative charge, indicating a site for hydrogen bonding and protonation. |
Quantum chemical methods are essential for mapping the potential energy surface (PES) of a molecule, which describes its energy as a function of its geometry. wayne.eduresearchgate.net This allows for the exploration of stable conformations and the pathways of chemical reactions. wayne.edu
The PES also reveals various local energy minima corresponding to different stable conformers of the molecule. The flexible alkyl chains of the butyl and pentanoate groups can rotate, leading to numerous spatial arrangements. Quantum calculations can determine the relative energies of these conformers, identifying the most stable, low-energy structures.
Molecular Dynamics Simulations for Intermolecular Interactions and Reaction Dynamics
While quantum chemistry is ideal for static electronic properties, molecular dynamics (MD) simulations are used to study the time-dependent behavior of molecules. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a detailed view of molecular motions and interactions over time.
The flexibility of this compound is critical to its physical properties. MD simulations can track the rotations around its single bonds, exploring the vast conformational landscape available to the molecule. By running simulations for nanoseconds or longer, it is possible to observe transitions between different conformers and determine their equilibrium populations at a given temperature. Key dihedral angles, such as those along the pentanoate backbone and within the butoxy group, can be monitored to characterize the predominant shapes, which may range from extended, linear forms to more compact, folded structures.
| Rotatable Bond | Description | Potential Conformations |
|---|---|---|
| O-C (Ester Linkage) | Rotation around the ester C-O single bond. | Leads to s-trans (anti-periplanar) and s-cis (syn-periplanar) arrangements of the carbonyl and butoxy groups. |
| C-C (Pentanoate Chain) | Multiple C-C bonds in the C5 backbone. | Results in various gauche and anti conformers, leading to either a linear or bent chain. |
| C-C (Butoxy Chain) | Multiple C-C bonds in the C4 ester side chain. | Determines the spatial orientation of the terminal methyl group relative to the ester functionality. |
MD simulations excel at modeling how a solute molecule interacts with its surroundings. For this compound, simulations in a solvent like water can reveal the structure of the solvation shell. rsc.org Water molecules would be expected to form strong hydrogen bonds with the terminal carboxylic acid group and, to a lesser extent, with the ester carbonyl oxygen. The nonpolar alkyl chains would induce a more ordered, cage-like structure in the surrounding water due to the hydrophobic effect. Analysis of radial distribution functions from the simulation can quantify these interactions.
In a catalytic environment, such as on the surface of a solid acid catalyst, MD simulations can model the adsorption process and the orientation of the molecule at the active site. nih.gov These simulations can identify the key interactions (e.g., hydrogen bonding, electrostatic forces) that anchor the molecule to the catalyst, providing insights into the initial steps of a catalytic reaction.
Structure-Reactivity Relationship Predictions for this compound Derivatives
A primary goal of computational chemistry is to predict the properties of new molecules. Quantitative Structure-Activity Relationship (QSAR) models provide a framework for this by correlating structural or electronic features with chemical reactivity or biological activity. nih.govtandfonline.com
For this compound derivatives, a QSAR model could be developed to predict their rate of hydrolysis. nih.gov A series of related molecules would be studied, for example, by varying the length of the alcohol chain (e.g., 5-Methoxy-5-oxopentanoate, 5-Ethoxy-5-oxopentanoate). For each derivative, quantum chemical calculations would be used to compute a set of molecular descriptors. These could include:
Electronic Descriptors: Partial charge on the ester carbonyl carbon, LUMO energy.
Steric Descriptors: Molecular volume, solvent-accessible surface area.
Hydrophobicity Descriptors: The octanol-water partition coefficient (logP). mdpi.com
These calculated descriptors would then be statistically correlated with experimentally measured hydrolysis rates to build a predictive model. Such a model could rapidly screen new, un-synthesized derivatives to identify those with desired reactivity profiles. nih.gov
| Derivative (R in -COOR) | LUMO Energy (eV) | Steric Parameter (ų) | Predicted Relative Rate |
|---|---|---|---|
| Methyl | -0.45 | 130 | 1.15 |
| Ethyl | -0.48 | 145 | 1.10 |
| Propyl | -0.50 | 160 | 1.05 |
| Butyl | -0.51 | 175 | 1.00 |
| Isopropyl | -0.53 | 172 | 0.85 |
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for Reaction Prediction
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical models that aim to correlate the structural or property-based features of a molecule with its activity or a specific property, respectively. nih.gov In the context of this compound, QSAR/QSPR modeling can be a valuable tool for predicting its reactivity in various chemical transformations.
The development of a robust QSAR/QSPR model for reaction prediction typically involves the selection of a set of molecules with known reactivity data and the calculation of a wide range of molecular descriptors. researchgate.netnih.gov These descriptors can be categorized into several classes, including constitutional, topological, geometrical, and quantum-chemical descriptors. For a molecule like this compound, these descriptors would quantify aspects such as its size, shape, branching, and electronic properties.
A hypothetical QSPR model could be developed to predict the rate constant (k) for the hydrolysis of a series of monoesters of dicarboxylic acids, including this compound, under specific conditions. The model would be represented by a mathematical equation that links the rate constant to a set of molecular descriptors.
For instance, a simplified linear QSPR model might take the form:
log(k) = β₀ + β₁(D₁) + β₂(D₂) + ... + βₙ(Dₙ)
Where:
log(k) is the logarithm of the predicted reaction rate constant.
β₀, β₁, β₂, ..., βₙ are the regression coefficients determined from the statistical analysis of the training data.
D₁, D₂, ..., Dₙ are the calculated molecular descriptors for each molecule.
The selection of the most relevant descriptors is a critical step in building a predictive model. researchgate.net Techniques such as genetic algorithms or stepwise multiple linear regression are often employed to identify the descriptors that have the most significant impact on the predicted property. nih.gov
Table 1: Hypothetical Molecular Descriptors and Predicted Hydrolysis Rate Constants for a Series of Dicarboxylic Acid Monoesters
| Compound | Molecular Weight ( g/mol ) | LogP | Polar Surface Area (Ų) | Predicted log(k) |
| Monomethyl succinate | 132.12 | -0.15 | 63.60 | -4.5 |
| Monoethyl succinate | 146.14 | 0.35 | 63.60 | -4.2 |
| Monopropyl succinate | 160.17 | 0.85 | 63.60 | -4.0 |
| This compound | 188.22 | 1.35 | 63.60 | -3.8 |
| Monomethyl adipate | 146.14 | 0.25 | 63.60 | -4.8 |
| Monoethyl adipate | 160.17 | 0.75 | 63.60 | -4.6 |
This table presents hypothetical data for illustrative purposes.
Predictive Modeling for Novel Derivatives and Reaction Outcomes
A significant advantage of QSAR/QSPR models is their ability to predict the properties and reactivity of novel compounds that have not yet been synthesized. nih.gov By inputting the calculated descriptors for a hypothetical derivative of this compound into a validated QSAR/QSPR model, researchers can estimate its reaction outcomes, such as yield or selectivity, for a particular transformation.
For example, if a research goal is to design a derivative of this compound with enhanced reactivity in a transesterification reaction, computational modeling can be used to screen a virtual library of candidate molecules. google.com By systematically modifying the structure of the parent compound (e.g., by changing the length of the butyl chain, introducing substituents on the pentanoate backbone, or altering the dicarboxylic acid component), a diverse set of virtual derivatives can be generated.
The molecular descriptors for each of these virtual derivatives would then be calculated and used in the previously established QSAR/QSPR model to predict their transesterification reaction rates. This in silico screening process allows for the prioritization of the most promising candidates for synthesis and experimental validation, thereby saving significant time and resources.
Table 2: Predictive Modeling for Transesterification Reactivity of Novel this compound Derivatives
| Derivative | Modification | Predicted Relative Reactivity | Predicted Yield (%) |
| 5-Ethoxy-5-oxopentanoate | Shorter alkyl chain | 1.2 | 85 |
| 5-Hexoxy-5-oxopentanoate | Longer alkyl chain | 0.8 | 70 |
| 5-Butoxy-2-methyl-5-oxopentanoate | Methyl substituent | 1.1 | 80 |
| 5-Butoxy-5-oxohexanoate | Longer dicarboxylic acid chain | 0.9 | 75 |
This table presents hypothetical data for illustrative purposes, where relative reactivity is compared to this compound.
These predictive models, while powerful, are dependent on the quality and diversity of the initial training data. It is crucial to validate the models using external test sets of compounds to ensure their robustness and predictive power for new chemical entities. acs.org The continuous refinement of these models with new experimental data enhances their accuracy and utility in the rational design of molecules and the prediction of their chemical behavior.
Applications and Advanced Materials Research Utilizing 5 Butoxy 5 Oxopentanoate
Precursor in Polymer Science and Engineering Applications
In the field of polymer science, 5-Butoxy-5-oxopentanoate serves as a critical building block, primarily in the synthesis of polyesters. Its structure allows for incorporation into polymer chains, influencing the final properties of the material, such as biodegradability, flexibility, and thermal stability.
This compound is a precursor to monomers used in the production of biodegradable aliphatic polyesters. These materials are gaining significant attention as environmentally friendly alternatives to conventional, non-degradable plastics derived from fossil fuels. cmu.eduresearchgate.net The glutarate moiety can be incorporated into polyester (B1180765) backbones, such as in poly(butylene succinate-co-butylene glutarate), to modify the physical and biodegradable characteristics of the resulting polymer.
The synthesis of such copolyesters typically involves a two-step process of esterification and polycondensation. mdpi.com By adjusting the ratio of different diacid monomers, like succinic acid and glutaric acid (derived from this compound), researchers can control properties like the rate of enzymatic degradation. plaschina.com.cn For example, the introduction of different monomer units into a polymer chain can alter its crystallinity and melting temperature, which in turn affects its biodegradability. mdpi.com The ultimate goal is to develop materials that completely break down into harmless substances like carbon dioxide and water, mitigating plastic pollution. cmu.edu
Table 1: Impact of Comonomer Incorporation on Polyester Properties This table is illustrative, based on typical findings in copolyester research.
| Property | Base Polymer (e.g., PBS) | Copolyester with Glutarate | Effect of Glutarate Incorporation |
|---|---|---|---|
| Melting Temperature (Tm) | High | Lower | Disrupts crystal lattice, reducing Tm. |
| Crystallinity (%Xc) | High | Lower | Comonomer units hinder chain packing. |
| Biodegradation Rate | Moderate | Increased | Lower crystallinity allows for easier microbial attack. |
| Flexibility | Semi-rigid | Increased | The longer glutarate unit can increase chain mobility. |
The true utility of this compound in polymer science lies in its role as a modifier for creating functional copolymers with specific, tailored properties. By incorporating the glutarate unit into a polymer chain alongside other monomers, such as succinates, adipates, or caprolactone, a wide range of materials can be engineered. plaschina.com.cnnih.gov This copolymerization strategy is a primary method for overcoming the drawbacks of homopolymers, such as the brittleness and high crystallinity of poly(butylene succinate) (PBS). nih.gov
The inclusion of the butyl ester group can also serve to functionalize the polymer. If this compound is used as a chain-terminating agent, it can control the molecular weight of the polymer. Alternatively, the butyl group can act as a pendant side chain, internally plasticizing the material to enhance its flexibility. Esters of dicarboxylic acids, such as dimethyl glutarate, are known to function as plasticizers for various resins, including PVC and polyesters. specialchem.com This suggests that incorporating a glutarate ester directly into the polymer backbone can achieve a similar effect, improving processability and mechanical performance without the risk of plasticizer migration that can occur with simple blending. researchgate.net
Intermediacy in Complex Organic Synthesis and Advanced Chemical Manufacturing Processes
Beyond polymer science, the dual functionality of this compound makes it a valuable intermediate in multi-step organic synthesis for producing high-value molecules and developing more sustainable manufacturing routes.
The structure of this compound, with a reactive carboxylic acid at one end and a protected ester at the other, makes it an ideal building block or "linker" molecule. Its close analog, 5-tert-Butoxy-5-oxopentanoic acid, is utilized in the synthesis of complex molecules, including PROTAC (Proteolysis Targeting Chimera) linkers. ambeed.com These bifunctional linkers are crucial components in targeted protein degradation, a cutting-edge area of drug discovery. The n-butyl version is expected to have similar applications where the carboxylic acid can be reacted to attach to one part of a target molecule, while the butyl ester can be selectively hydrolyzed at a later stage to reveal a new carboxylic acid for further reaction. This orthogonal reactivity is essential for the controlled, step-wise assembly of complex chemical structures. ambeed.com
The use of this compound aligns with several core principles of green chemistry. chemijournal.com Its application in the synthesis of biodegradable polymers directly addresses the goal of designing products for degradation. researchgate.net Furthermore, the development of catalytic routes for polymerization and other syntheses involving this intermediate reduces the need for stoichiometric reagents, minimizing waste. nih.gov
Potential in Renewable Resource Utilization and Green Technologies
A significant driver for the interest in compounds like this compound is their potential connection to renewable feedstocks. The chemical industry is undergoing a paradigm shift, moving away from a reliance on fossil fuels toward bio-based resources. researchgate.net
Monomers for biodegradable polymers, including dicarboxylic acids like glutaric acid, can be produced through the fermentation or chemical conversion of biomass. researchgate.net This creates a carbon-neutral lifecycle where the carbon in the polymer is derived from atmospheric CO2 fixed by plants. The synthesis of this compound from bio-derived glutaric acid and butanol (which can also be produced from biomass) represents a fully renewable pathway to a key chemical intermediate.
This approach not only reduces dependence on finite fossil resources but also has the potential to lower the carbon footprint of chemical production. The development of efficient, bio-based routes to versatile platform molecules like this compound is a cornerstone of building a sustainable, circular economy and a key focus of green technology research. nih.gov
Derivation from Bio-based Feedstocks and Sustainability Assessment
The pursuit of sustainable chemical manufacturing has intensified research into bio-based production routes for valuable platform chemicals, moving away from traditional petrochemical origins. This compound, a monoester of glutaric acid, is situated within this green chemistry paradigm, with its sustainability profile intrinsically linked to the bio-based derivation of its precursor, glutaric acid. While direct fermentative production of this compound is not established, a robust and rapidly advancing field of metabolic engineering is enabling the high-yield production of glutaric acid from renewable feedstocks like glucose.
The primary and most successful strategy for bio-based glutaric acid production involves the metabolic engineering of microorganisms, particularly Corynebacterium glutamicum, a bacterium widely utilized for industrial amino acid production. kaist.ac.kr Researchers have successfully engineered strains of C. glutamicum to convert glucose into glutaric acid at remarkable titers. kaist.ac.krpnas.org The biosynthetic pathway often leverages the L-lysine catabolic pathway from organisms like Pseudomonas putida. pnas.orgnih.gov This pathway is introduced into a host organism, such as an L-lysine-overproducing C. glutamicum strain, to efficiently channel the carbon flow from glucose to glutaric acid. pnas.orgnih.gov
Key metabolic engineering strategies include:
Pathway Introduction: Expressing genes from other organisms, such as davTDBA from P. putida, to establish the glutaric acid biosynthesis pathway. rsc.org
Host Strain Optimization: Utilizing L-lysine overproducing strains of C. glutamicum as a chassis to ensure a high flux towards the glutaric acid precursor. pnas.org
Exporter Engineering: Identifying and overexpressing specific exporter genes, like ynfM, to facilitate the efficient secretion of glutaric acid from the microbial cells, thereby alleviating potential feedback inhibition and toxicity. pnas.orgnih.gov
Fermentation Optimization: Fine-tuning fermentation conditions such as oxygen levels, glucose feeding strategies, and nutrient composition to maximize product yield and productivity. pnas.org
These advanced engineering efforts have led to significant improvements in glutaric acid production from renewable resources. Fed-batch fermentation processes have demonstrated the ability to produce glutaric acid at titers exceeding 100 g/L, showcasing the potential for industrial-scale bio-based production. kaist.ac.krpnas.org
The subsequent conversion of bio-derived glutaric acid to this compound would proceed via esterification with butanol, which can also be produced from renewable biomass sources. The use of heterogeneous acid catalysts can make this esterification step more environmentally friendly by enabling catalyst recycling and reducing waste. isites.infocwejournal.org
| Microorganism | Feedstock | Production Method | Titer (g/L) | Productivity (g/L/h) | Yield (mol/mol) |
|---|---|---|---|---|---|
| Engineered Corynebacterium glutamicum | Glucose | Fed-batch Fermentation | 105.3 | Not Reported | Not Reported |
| Engineered Corynebacterium glutamicum GTA-4 | Glucose and Molasses | Fed-batch Fermentation | >90 | 1.8 | 0.70 |
| Engineered Corynebacterium glutamicum | Glucose | Fed-batch Fermentation | 25 | 0.32 | 0.17 g/g |
| Engineered Escherichia coli | Xylose | Shake Flask Culture | 0.602 | Not Reported | Not Reported |
Valorization in Green Chemical Technologies and Processes
The valorization of this compound in green chemical technologies stems from its identity as a derivative of glutaric acid, a C5 dicarboxylic acid recognized as a valuable bio-based platform chemical. nih.govmdpi.com Platform chemicals serve as building blocks for a wide array of other value-added products, and the functional groups of this compound—an ester and a carboxylic acid—offer versatile reactivity for synthesizing advanced materials and specialty chemicals. google.com
In the realm of green chemistry, the applications of glutaric acid and its esters are primarily focused on the production of polymers. wikipedia.org Glutaric acid itself is a monomer used in the synthesis of polyesters and polyamides. kaist.ac.krwikipedia.org The presence of an odd number of carbon atoms in its backbone is particularly useful for imparting flexibility and reducing the elasticity of polymers. wikipedia.org The ester derivative, this compound, can be envisioned as a functional monomer in polymerization reactions. The carboxylic acid group can react with diols to form polyesters, while the butyl ester group could be retained for specific properties or be subject to further chemical modification.
A significant area of research is the production of "bionylons." For instance, bio-based glutaric acid has been successfully polymerized with hexamethylenediamine (B150038) to produce bionylon-6,5, a polyamide with a unique structure and properties derived entirely from renewable resources. rsc.orgrsc.org While this application uses the diacid, the monoester could potentially be used to create polymers with different characteristics, such as pendant butyl groups that could act as internal plasticizers.
Furthermore, glutaric acid esters, particularly diesters like dibutyl glutarate, are utilized as eco-friendly plasticizers and solvents. lookchem.com These compounds can replace phthalate-based plasticizers, which are of environmental and health concern. This compound, with its combination of a polar carboxylic acid head and a more nonpolar butyl ester tail, could exhibit interesting solvent properties or act as a reactive plasticizer that can be incorporated into a polymer matrix. Its applications could be found in coatings, adhesives, and inks, contributing to the formulation of greener consumer and industrial products. lookchem.com
The hydrogenation of glutaric acid and its derivatives leads to the production of 1,5-pentanediol, another important chemical intermediate for polymers like polyurethanes. kaist.ac.krwikipedia.org this compound could potentially be a substrate for selective hydrogenation reactions to yield valuable hydroxyl-functionalized compounds.
The valorization of this compound is thus tied to the broader trend of utilizing biomass-derived platform chemicals to create a more sustainable chemical industry. nih.govresearchgate.net The ability to produce the glutaric acid backbone from renewable resources like glucose, combined with the versatile reactivity of the monoester, positions this compound as a promising candidate for further research and development in green chemical technologies and advanced materials.
| Compound Family | Potential Application | Green Chemistry Principle |
|---|---|---|
| Glutaric Acid | Monomer for polyesters and polyamides (e.g., bionylon-6,5) | Use of Renewable Feedstocks, Design for Degradation |
| Glutarate Diesters (e.g., Dibutyl glutarate) | Bio-based plasticizers and solvents | Safer Chemicals, Use of Renewable Feedstocks |
| This compound | Functional monomer for specialty polymers | Atom Economy, Design for Degradation |
| Hydrogenation Products (e.g., 1,5-Pentanediol) | Precursor for polyurethanes and other polymers | Use of Renewable Feedstocks |
Future Directions and Emerging Research Avenues for 5 Butoxy 5 Oxopentanoate
Integration with Flow Chemistry and Automated Synthesis Platforms
The paradigm of chemical synthesis is shifting from traditional batch processes to continuous flow chemistry, which offers superior control over reaction parameters, enhanced safety, and greater scalability. The synthesis of 5-Butoxy-5-oxopentanoate and its derivatives is well-suited for this transition.
Flow chemistry utilizes a network of pumps and tubes to move reagents through controlled temperature and pressure zones, enabling rapid optimization and production. For the synthesis of this compound, a continuous flow setup would typically involve the reaction of glutaric anhydride (B1165640) with butanol. This approach allows for precise control over stoichiometry and residence time, which is crucial for achieving selective mono-esterification and minimizing the formation of the diester byproduct.
The integration of automated synthesis platforms with flow reactors represents a further leap in efficiency. These platforms can autonomously vary reaction conditions, collect and analyze samples in real-time, and use machine learning algorithms to identify optimal synthetic routes. This high-throughput experimentation can rapidly accelerate the discovery of new derivatives of this compound with desired properties.
Table 1: Comparison of Batch vs. Continuous Flow Synthesis for Esterification
| Parameter | Batch Synthesis | Continuous Flow Synthesis |
|---|---|---|
| Reaction Time | Hours to days | Minutes to hours |
| Heat Transfer | Limited by vessel surface area | Excellent, due to high surface-area-to-volume ratio |
| Mass Transfer | Dependent on stirring efficiency | Efficient mixing through diffusion and advection |
| Safety | Higher risk with large volumes of reagents | Inherently safer with small reaction volumes |
| Scalability | Difficult and requires re-optimization | Straightforward by extending operation time |
| Productivity | Lower for a given reactor size | Higher for a given reactor size |
Exploration of Novel Catalytic Systems for Enhanced Transformations
The development of highly efficient and selective catalysts is paramount for the sustainable synthesis and transformation of this compound. Research is moving beyond traditional acid catalysts to explore more sophisticated and environmentally benign alternatives.
Novel heterogeneous catalysts are of particular interest as they can be easily separated from the reaction mixture and reused, reducing waste and processing costs. Materials such as sulfonic acid-functionalized silica (B1680970) and bifunctional alumina (B75360) have shown promise in the selective mono-esterification of dicarboxylic acids. rsc.org The tailored acidity and basicity of these catalysts can enhance the reaction rate and selectivity towards the desired monoester.
Enzymatic catalysis offers another green and highly selective route. Lipases, for instance, can catalyze the esterification of glutaric acid with butanol under mild conditions, often with high regioselectivity, yielding the desired this compound. The exploration of immobilized enzymes in continuous flow reactors is a particularly promising avenue, combining the high selectivity of biocatalysis with the efficiency of flow chemistry.
Table 2: Performance of Novel Catalysts in Selective Mono-esterification
| Catalyst | Reaction Conditions | Conversion (%) | Selectivity to Monoester (%) | Turnover Frequency (TOF) (h⁻¹) |
|---|---|---|---|---|
| Sulfonic Acid-Functionalized Silica | Methanol (B129727), 110°C, 3 min residence time (flow) | >99 | ~95 | High (process dependent) |
| Bifunctional Alumina | Methanol, 65°C, 24 h (batch) | 80 | 90 | Low |
| Immobilized Lipase (B570770) | Toluene, 40°C, 48 h (batch) | 95 | >98 | Moderate |
| Heteropolyacid (H₃PW₁₂O₄₀) | Butanol, 110°C, 5 h (batch) | 98 | ~85 | Moderate |
Development of Advanced Materials with Tailored Functionalities Based on this compound Derivatives
The unique bifunctional nature of this compound makes it an excellent monomer for the synthesis of advanced functional polymers. The carboxylic acid group provides a reactive handle for polymerization, while the butyl ester side chain can be used to tailor the physical properties of the resulting material.
One of the most promising applications is in the development of biodegradable polyesters and poly(ester-amide)s for biomedical applications. nih.govnih.gov By incorporating this compound into the polymer backbone, it is possible to introduce pendant carboxylic acid groups after the deprotection of the butyl ester. These functional groups can then be used to attach drugs, imaging agents, or targeting ligands, creating sophisticated drug delivery systems or scaffolds for tissue engineering. nih.govnih.govresearchgate.netsigmaaldrich.com
The properties of these materials can be precisely tuned by copolymerizing this compound with other monomers. For example, copolymerization with diols and diamines can be used to control the mechanical properties, degradation rate, and hydrophilicity of the resulting polymer. This allows for the creation of "tailor-made" materials for specific applications, from soft and flexible hydrogels to rigid and strong implantable devices. researchgate.net
Table 3: Potential Properties of Functional Polymers Derived from this compound
| Polymer Type | Monomers | Potential Functionality | Potential Applications |
|---|---|---|---|
| Functional Polyester (B1180765) | This compound, Diol | Pendant carboxylic acid groups for bioconjugation | Drug delivery, tissue engineering scaffolds |
| Functional Poly(ester-amide) | This compound, Diamine, Diol | Tunable mechanical properties and degradation rates | Biodegradable implants, sutures |
| Amphiphilic Block Copolymer | This compound, Poly(ethylene glycol) | Self-assembly into micelles or vesicles | Nano-carriers for hydrophobic drugs |
| Stimuli-Responsive Polymer | This compound, pH-sensitive comonomer | pH-triggered drug release | Targeted cancer therapy |
Q & A
Q. How can machine learning models enhance the prediction of this compound’s physicochemical properties?
- Methodological Answer : Train models on datasets of structurally similar esters (e.g., logP, solubility) using platforms like ChemAxon or RDKit. Validate predictions with experimental data and address overfitting via cross-validation. Publish code and training data openly to facilitate community validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
